5H-Pyrido[4,3-b]indole-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrido[4,3-b]indole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-11-12-8-3-1-2-4-9(8)15-10(12)5-6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIYJYKBASMKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5h Pyrido 4,3 B Indole 1 Carbonitrile and Analogues
Historical Development of Pyridoindole Synthesis Relevant to 5H-Pyrido[4,3-b]indole-1-carbonitrile
The journey to synthesize complex heterocyclic systems like this compound is built upon a rich history of indole (B1671886) and carboline chemistry. The discovery of the Fischer indole synthesis in 1883 by Hermann Emil Fischer laid the foundational groundwork for creating the indole nucleus from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgmdpi.com This reaction became a cornerstone for accessing a vast array of indole derivatives and, by extension, the carboline systems. byjus.com
The γ-carboline core of 5H-Pyrido[4,3-b]indole was historically synthesized through various methods, including the Graebe-Ullmann and Pictet-Spengler reactions. popline.orgnih.gov The early syntheses were often characterized by harsh reaction conditions and limited substrate scope. Over the decades, significant efforts have been directed toward developing milder and more efficient protocols. For instance, early work on γ-carboline synthesis often involved multi-step sequences starting from pre-functionalized pyridine (B92270) or indole precursors. researchgate.net The development of methods to introduce substituents, such as the carbonitrile group, at specific positions has been a continuous area of research, driven by the need for structurally diverse analogues for biological screening. nih.govnih.gov The evolution of these synthetic strategies reflects the broader advancements in organic synthesis, from a reliance on classical named reactions to the adoption of more sophisticated and selective catalytic methods.
Classical Synthetic Approaches to this compound Scaffolds
Classical synthetic methods remain fundamental to the construction of the 5H-Pyrido[4,3-b]indole core. These approaches, often involving cyclization and multi-component reactions, provide robust and scalable routes to the desired scaffold.
Cyclization Reactions and Precursor Utilization (e.g., Fischer Indolization)
The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring, which is the core of the pyrido[4,3-b]indole system. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.combyjus.com The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride being commonly employed. wikipedia.orgrsc.org
In the context of 5H-Pyrido[4,3-b]indole synthesis, a suitable pyridyl-substituted ketone or aldehyde is reacted with a phenylhydrazine to form the key hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization, following the characteristic nih.govnih.gov-sigmatropic rearrangement, leads to the formation of the indole ring fused to the pyridine moiety. byjus.comresearchgate.net For example, the synthesis of 5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]-indoles has been accomplished through the Fischer indole cyclization of 2,3-dihydrothiopyrano[2,3-b]pyridin-4(4H)-one phenylhydrazones. researchgate.net Although not directly yielding the 1-carbonitrile derivative, this demonstrates the utility of the Fischer indolization in creating the core pyridoindole structure from appropriately substituted pyridine precursors.
Other cyclization strategies involve the ring closure of functionalized anilines or pyridines. For instance, a common approach is the intramolecular cyclization of a substituted 3-aminopyridine (B143674) derivative onto an adjacent phenyl ring. nih.gov The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been achieved through the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones. researchgate.net These methods highlight the importance of precursor design in directing the cyclization to form the desired γ-carboline scaffold.
Multi-Component Reactions in Pyridoindole Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govresearchgate.net Several MCRs have been developed for the synthesis of indole and carboline derivatives.
The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been adapted for indole synthesis. An innovative two-step sequence involving an Ugi MCR followed by an acid-induced cyclization has been reported for the de novo assembly of the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This approach offers a sustainable and metal-free route to indoles under mild conditions. rsc.org
More specific to the pyridoindole framework, MCRs can rapidly assemble the core structure from simple starting materials. For example, a palladium-catalyzed multicomponent cascade reaction of 3-diazo oxindole (B195798) and isocyanides has been used to synthesize N-fused polycyclic indoles. researchgate.net While not directly yielding this compound, these MCRs demonstrate the potential for rapid construction of the core skeleton, which can then be further functionalized. The development of MCRs that directly incorporate the nitrile functionality is an ongoing area of research.
Catalytic Strategies for the Synthesis of this compound Derivatives
Modern synthetic chemistry has increasingly turned to catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues has greatly benefited from the development of transition metal-catalyzed and organocatalytic strategies.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Gold)
Transition metals, particularly palladium, copper, and gold, have proven to be exceptionally versatile catalysts for the formation of C-C and C-N bonds, which are crucial for the assembly of the pyridoindole scaffold.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in indole and carboline synthesis. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are frequently used to construct the precursors for cyclization. nih.gov For instance, the Suzuki-Miyaura coupling can be employed to arylate a pyridine ring, which can then undergo intramolecular cyclization to form the γ-carboline. acs.orgnih.gov A notable example is the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives, where a Suzuki coupling is used to introduce an aryl group at the 9-position of a pre-formed 9-bromo-5H-pyrido[4,3-b]indole. nih.gov Furthermore, palladium-catalyzed amidation and cyclization reactions have been developed to synthesize pyrido[2,3-b]indoles. nih.gov Direct C-H activation and functionalization of indoles using palladium catalysts also represent a powerful strategy for derivatization. rsc.orgmdpi.comrsc.org
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Pd(PPh3)4 | Suzuki Coupling | 9-bromo-5H-pyrido[4,3-b]indole, Arylboronic acid | 9-aryl-5H-pyrido[4,3-b]indole | nih.gov |
| Pd(OAc)2 | Amidation/Cyclization | Substituted anilines, Alkynes | Pyrido[2,3-b]indoles | nih.gov |
| PdCl2(dppf) | C-H Activation/Benzylation | Indole-carboxylic acids, Benzyl alcohols | Bis(indolyl)methanes | mdpi.com |
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed reactions have been employed in the synthesis of 2,3-disubstituted indoles from ortho-haloanilines and β-keto esters. consensus.app A copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been developed for the stereoselective synthesis of azepinoindoles, showcasing the utility of copper in constructing fused indole systems. rsc.org These methods, while not directly producing the target compound, are indicative of the potential of copper catalysis in the broader field of pyridoindole synthesis.
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the cycloisomerization and annulation of alkynes and allenes, providing elegant routes to polycyclic indole derivatives. rsc.orgnih.gov Gold-catalyzed three-component annulation reactions have been used to prepare pyrazolo[4,3-b]indoles from simple starting materials. nih.gov The cycloisomerization of allenyl indoles, catalyzed by gold complexes, has been extensively studied for the construction of various fused indole systems. rsc.orgnih.gov For example, a gold(I)-catalyzed cascade reaction of o-nitroalkynes with indoles has been reported for the synthesis of 2,3'-biindole (B3050619) derivatives. rsc.org These reactions highlight the unique ability of gold catalysts to activate C-C multiple bonds and promote complex cyclization cascades.
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
| CuI | (4+3)-Cycloaddition | 4-indolylcarbinols, Aziridines | Azepinoindoles | rsc.org |
| AuCl3 | Three-component annulation | Alkynes, Hydrazines, Aldehydes | Pyrazolo[4,3-b]indoles | nih.gov |
| IPrAuCl/AgSbF6 | Cycloisomerization | N-1,3-disubstituted allenyl indoles | Pyrido[1,2-a]-1H-indoles | rsc.org |
Organocatalysis and Biocatalysis in Pyridoindole Formation
While transition metal catalysis dominates the field, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the cost and toxicity associated with heavy metals. Biocatalysis, on the other hand, employs enzymes to perform highly selective and efficient reactions under mild conditions.
To date, the application of organocatalysis and biocatalysis specifically for the synthesis of this compound is not extensively documented in the literature. However, the broader field of indole synthesis has seen significant progress in these areas. For example, organocatalytic cascade reactions have been developed for the assembly of polycyclic indole-fused diazocanes. researchgate.net The development of organocatalytic or biocatalytic methods for the asymmetric synthesis of pyridoindole derivatives represents a promising future direction for the field, offering the potential for environmentally benign and highly enantioselective routes to these valuable compounds.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of indole derivatives and related heterocycles is an area of active research, aiming to reduce environmental impact through methods that are highly efficient, use less hazardous materials, and minimize waste. science.gov For the synthesis of the 5H-pyrido[4,3-b]indole (γ-carboline) framework, approaches such as microwave-assisted synthesis, reactions in aqueous media, and solvent-free protocols have been explored to align with these goals. science.govjst.go.jpresearchgate.net These techniques offer advantages over conventional methods, including significantly shorter reaction times, often higher yields, and simpler work-up procedures. science.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.net The application of microwave irradiation has been explored in various indole syntheses, including the Bischler, Fischer, and Pictet-Spengler reactions. researchgate.netbaranlab.org
In the context of the 5H-pyrido[4,3-b]indole skeleton, microwave energy has been applied to the critical cyclization step. One study attempted the Pomeranz-Fritsch type cyclization of an N-tosylated aminoacetal of indole-3-carboxaldehyde (B46971) to form the γ-carboline ring. consensus.app While the reaction proceeded under microwave irradiation, the yields remained low, comparable to those obtained by conventional heating, indicating that for this specific transformation, microwave heating did not offer a significant advantage in efficiency. consensus.app However, in other related syntheses, such as for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, microwave irradiation under solvent-free conditions proved to be a rapid, efficient, and environmentally benign method. researchgate.net This highlights that the effectiveness of microwave assistance is highly dependent on the specific reaction mechanism and substrates involved. The primary benefit of MAOS lies in its efficient and rapid heating, which can dramatically reduce reaction times from hours to minutes. researchgate.netamazonaws.com
Table 1: Comparison of Conventional vs. Microwave Heating for a Pomeranz-Fritsch Cyclization to form 5H-Pyrido[4,3-b]indole Data sourced from a study on the synthesis of 5H-Pyrido[4,3-b]indole. consensus.app
| Entry | Method | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Conventional Heating | Dioxane, 6N HCl, 4h reflux | 11 |
| 2 | Conventional Heating | Dioxane, 9N HCl, 4h reflux | 12 |
| 3 | Microwave (MW) | Dioxane, 6N HCl, MW 10 min | 10 |
Solvent-Free Reactions: Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste, reduces environmental impact, and can simplify purification processes. acs.org For indole synthesis, the solid-state reaction between anilines and phenacyl bromides using microwave irradiation represents an effective solvent-free adaptation of the Bischler indole synthesis. baranlab.org Similarly, a one-pot, solvent-free synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been successfully achieved using microwave irradiation, underscoring the efficiency and environmental benefits of this approach. researchgate.net These methods not only enhance the reaction rate but also align with green chemistry goals by avoiding the use of volatile and often toxic organic solvents. baranlab.orgacs.org
Aqueous Medium Reactions: Water is considered the ideal green solvent due to its non-toxicity, availability, and safety profile. While many organic reactions are challenging to perform in water due to the low solubility of nonpolar reactants, methodologies have been developed to overcome this. For the synthesis of γ-carbolines, a catalyst-free, multicomponent reaction (MCR) protocol has been developed for use in water, providing an efficient and green route to access functionalized 5H-pyrido[4,3-b]indole derivatives. jst.go.jp The use of aqueous media has also been successful in the synthesis of related nitrogen heterocycles like quinoxalines and pyrido[2,3-b]pyrazines, often employing a hydrotrope or nanocatalyst to facilitate the reaction. researchgate.net These examples demonstrate the feasibility and advantage of using water as a reaction medium for the synthesis of this important heterocyclic scaffold.
Regioselectivity and Stereoselectivity in the Synthesis of Substituted 5H-Pyrido[4,3-b]indole
Regioselectivity: A significant challenge in the synthesis of the 5H-pyrido[4,3-b]indole framework via cyclization onto a pre-existing indole ring is controlling the regioselectivity. When starting with a 4-substituted indole, electrophilic substitution or annulation reactions have two potential sites of ring closure: the C3 position and the C5 position. bohrium.com The formation of the desired pyrido[4,3-b]indole ring requires a reaction involving the C3 and C4 positions of the indole. However, competing cyclization at the C5 position can lead to the formation of isomeric 4,5-fused indole products. bohrium.com
Studies have shown that the outcome of these reactions is highly dependent on the reaction conditions and the nature of the indole substrate. For instance, in intramolecular Friedel-Crafts acylations of N-sulfonyl-indolyl Meldrum's acid derivatives, cyclization occurs regioselectively at the C5 position. bohrium.com Conversely, a tandem gold(I)-catalyzed dearomatization/ipso-cyclization/Michael addition sequence using Ugi adducts proceeds with excellent regioselectivity to form polycyclic structures via cyclization at the C3 position. bohrium.com The development of a new route for the regioselective synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives based on the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones also highlights the successful control of regiochemistry. science.gov
Stereoselectivity: When synthesizing substituted analogues of 5H-pyrido[4,3-b]indole, new stereocenters may be created, making the control of stereoselectivity a critical aspect of the synthetic design. A highly stereoselective synthesis of 1,3-disubstituted tetrahydro-1H-pyrido[4,3-b]indole derivatives has been developed, showcasing excellent control over the spatial arrangement of substituents. acs.orgcore.ac.uk
This methodology involves the diastereoselective addition of an allenyl indium intermediate to a chiral N-tert-butanesulfinyl imine, followed by a Sonogashira coupling and a final Pictet–Spengler condensation. acs.org The Pictet–Spengler reaction, which forms the piperidine (B6355638) ring fused to the indole, proceeds in a highly stereoselective manner, allowing for the preparation of specific enantioenriched tetrahydropyrido[4,3-b]indole derivatives. acs.orgcore.ac.uk The choice of starting materials and reaction sequence dictates the final stereochemical outcome.
Table 2: Example of a Stereoselective Pictet-Spengler Reaction for Tetrahydropyrido[4,3-b]indole Synthesis Data sourced from a study on the stereoselective synthesis of substituted tetrahydro-1H-pyrido[4,3-b]indole derivatives. acs.org
| Precursor Amine | Aldehyde | Product | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| (S)-4-(1H-indol-2-yl)-1-phenylbutan-2-amine | Isovaleraldehyde | (1S,3S)-1-Isobutyl-3-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | >95:5 | 45 |
| (S)-4-(1H-indol-2-yl)-1-phenylbutan-2-amine | Benzaldehyde | (1S,3S)-1-Phenyl-3-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | >95:5 | 52 |
Process Chemistry Considerations for Scalable Synthesis of this compound
The transition of a synthetic route from a laboratory setting to large-scale manufacturing requires careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.net For a molecule like this compound, key considerations include the selection of starting materials, optimization of reaction conditions, and development of robust purification and isolation procedures.
A reported synthesis of 7-bromo-5H-pyrido[4,3-b]indole provides insight into a lab-scale process. The reaction involves heating 3-(4-bromophenyl)-4-nitropyridine (B13711765) with an excess of triethyl phosphite (B83602) at 125 °C. amazonaws.com For scale-up, the use of a large excess of a high-boiling reagent like triethyl phosphite would be a concern due to cost and the need for its efficient removal, which was accomplished in the lab by evaporation. amazonaws.com In a plant setting, distillation under reduced pressure would be required, adding complexity and cost to the process.
Purification is another critical factor. While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally not viable for large-scale production due to high solvent consumption and cost. jst.go.jp Process development would focus on designing a synthesis that yields a crude product pure enough to be isolated by crystallization. For example, the purification of crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile was achieved by recrystallization from methanol, a process that is highly scalable. The development of a scalable synthesis for a related tetrahydrothiopyrano[4,3-b]indole has also been reported, indicating that robust processes for this class of compounds are achievable. Ultimately, a successful process route is one that is not only high-yielding but also operationally simple, safe, and environmentally sound.
Table 3: Example of a Laboratory-Scale Synthetic Step with Process Considerations Data based on the synthesis of a key intermediate for the 5H-Pyrido[4,3-b]indole core. amazonaws.com
| Parameter | Details | Scale-Up Consideration |
|---|---|---|
| Reaction | Synthesis of 7-bromo-5H-pyrido[4,3-b]indole | Reductive cyclization (Cadogan reaction) |
| Starting Material Scale | 6.0 g | Requires sourcing of multi-kilogram quantities of starting materials. |
| Reagents | Triethyl phosphite (excess) | Cost of excess reagent; efficient removal/recycling at scale is necessary. |
| Conditions | 125 °C, 2 hours | Requires a reactor with precise temperature control; energy costs for prolonged heating. |
| Work-up/Purification | Evaporation of excess reagent | Requires large-scale vacuum distillation equipment; development of a crystalline product is preferred. |
Reaction Mechanisms and Chemical Transformations of 5h Pyrido 4,3 B Indole 1 Carbonitrile
Reactivity of the Carbonitrile Moiety in 5H-Pyrido[4,3-b]indole-1-carbonitrile
The carbonitrile group at the C1 position is a key site for chemical manipulation, enabling conversion into a variety of other functional groups through additions, hydrolysis, and reductions.
Nucleophilic Additions and Hydrolysis
The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack. This reaction is typically catalyzed by either acid or base.
Under acidic conditions, the nitrogen atom is protonated, which activates the carbon atom toward nucleophilic attack by water. youtube.com This process leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate. chemistrysteps.com Continued heating under acidic reflux can further hydrolyze the amide to the corresponding carboxylic acid, 5H-Pyrido[4,3-b]indole-1-carboxylic acid, and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the nitrile nitrogen. youtube.com
Nucleophilic attack by water on the nitrile carbon. chemistrysteps.com
Deprotonation to form an imidic acid tautomer. chemistrysteps.com
Tautomerization to the corresponding amide. chemistrysteps.com
Further hydrolysis of the amide to yield the carboxylic acid. libretexts.org
Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This initially forms a salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. chemistrysteps.comlibretexts.org Careful control of reaction conditions can allow for the isolation of the intermediate amide. youtube.com
Beyond hydrolysis, other nucleophiles can add across the carbon-nitrogen triple bond. For instance, the N-H bond of indole (B1671886) derivatives can act as a nucleophile in the presence of a base, adding to activated olefins in a process known as N-functionalization. mdpi.comresearchgate.net This suggests that under appropriate conditions, intermolecular reactions involving the nitrile group of one molecule and the pyridoindole core of another could occur.
Reductions and Derivatizations of the Nitrile Group
The reduction of the nitrile group is a fundamental transformation, typically yielding a primary amine, (5H-Pyrido[4,3-b]indol-1-yl)methanamine. This conversion is of significant synthetic importance as it extends the carbon chain while introducing a versatile amino group. A variety of reducing agents and methodologies have been developed for this purpose.
The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. For instance, selective reduction of a nitrile in the presence of an aromatic nitro group is a known synthetic challenge, often addressed by using specific borane (B79455) complexes or a combination of sodium borohydride (B1222165) with an activating acid like trifluoroacetic acid (TFA). researchgate.net
Below is a table summarizing various reagents used for the reduction of nitriles to primary amines.
| Reagent System | Conditions | Notes | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) / Trifluoroacetic Acid (TFA) | Tetrahydrofuran (THF), ambient temperature | Effective for selective reduction in the presence of nitro groups. TFA is thought to protonate and activate the nitrile. | researchgate.net |
| Boron Trifluoride Etherate (BF₃·OEt₂) / Sodium Borohydride (NaBH₄) | 2-Methyltetrahydrofuran (2-MeTHF) | An aprotic method for selective reductions. | researchgate.net |
| Diisopropylaminoborane (BH₂N(iPr)₂) / cat. LiBH₄ | - | Reduces a wide variety of nitriles in excellent yields and tolerates unconjugated alkenes and alkynes. | nih.gov |
| Ammonia Borane (H₃NBH₃) | Thermal decomposition, catalyst-free | An environmentally benign method with good functional group tolerance. | nih.gov |
| Samarium(II) Iodide (SmI₂) / Lewis Base | - | A mild, single-electron transfer method with excellent functional group tolerance. | nih.gov |
Electrophilic and Nucleophilic Substitution Patterns on the Pyridoindole Core
The pyridoindole (γ-carboline) core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is dictated by the electronic properties of the fused ring system. Like indole, which preferentially undergoes electrophilic attack at the C3 position, the analogous C1 position of the γ-carboline is activated. However, since C1 is already substituted with the carbonitrile group, other positions become targets.
Research on γ-carbolines indicates that electrophilic substitution, such as nitration, occurs on the benzene (B151609) ring portion of the molecule. researchgate.net Studies on the synthesis of 9-aryl-5H-pyrido[4,3-b]indoles have shown that bromination using N-bromosuccinimide (NBS) in DMF occurs selectively at the C9 position. rsc.org Similarly, electrophilic iodination of 1H-indole-2-carbonitriles has been shown to occur at the C3 position, further highlighting the reactivity of positions on the pyrrole (B145914) ring. nih.gov A plausible mechanism for electrophilic substitution involves the formation of a resonance-stabilized cationic intermediate (a sigma complex). nih.govkhanacademy.org
Nucleophilic aromatic substitution is less common on the electron-rich pyridoindole core unless an activating group (e.g., a leaving group at an electron-deficient position) is present. Such reactions have been demonstrated in the synthesis of the core itself, for example, through the cyclization of 3-chlorophenylimine derivatives. researchgate.net
Ring-Opening and Ring-Closing Reactions of the 5H-Pyrido[4,3-b]indole System
The construction of the 5H-pyrido[4,3-b]indole skeleton often involves ring-closing (cyclization) reactions as the key step. One of the most classic methods is the Fischer indole synthesis, which has been successfully applied to produce tetrahydro-γ-carboline derivatives from arylhydrazones of 1-substituted-4-piperidones. nih.gov More modern approaches include palladium-catalyzed intramolecular reactions. nih.gov A rhodium(III)-catalyzed C-H annulation of indolyl oximes with alkynes provides a regioselective route to the γ-carboline skeleton. rsc.org
Conversely, the heterocyclic core can undergo ring-opening or ring-expansion reactions under specific conditions. A notable example is the photochemical ring expansion of N-substituted indoles upon reaction with arylchlorodiazirines. nih.gov This reaction proceeds via a photo-activated carbene, which inserts into the indole C-C bond to give a one-carbon ring-expanded quinolinium salt. nih.gov This method offers a pathway to transform the pyridoindole system into a larger, more complex heterocyclic structure.
Metal-Mediated and Organocatalytic Transformations of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is particularly effective. libretexts.org This reaction has been used to synthesize 9-aryl-5H-pyrido[4,3-b]indoles by coupling a 9-bromo-5H-pyrido[4,3-b]indole intermediate with various phenylboronic acids. rsc.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org
The reactivity of iodo-indole-carbonitriles in various cross-coupling reactions has been extensively studied, providing a model for the potential transformations of a halogenated this compound.
| Reaction | Catalyst/Reagents | Substrates | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | Aryl Halide + Arylboronic Acid | nih.govrsc.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl Halide + Terminal Alkyne | nih.gov |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Aryl Halide + Alkene | nih.gov |
| Stille Coupling | Pd(PPh₃)₄ | Aryl Halide + Organostannane | nih.gov |
Organocatalysis, while not as extensively documented for this specific scaffold, represents an emerging field. Base-catalyzed nucleophilic additions to indoles are a form of organocatalysis, suggesting potential for further development. mdpi.comresearchgate.net
Photochemical and Electrochemical Reactivity Studies of this compound
The photochemical reactivity of the indole nucleus can be harnessed for synthetic transformations. As mentioned previously, N-substituted indoles undergo a photochemically mediated one-carbon ring expansion with arylchlorodiazirines to yield quinolinium salts. nih.gov This transformation highlights a non-thermal pathway to skeletal diversification. Another type of photochemical reaction involves the elimination of nitrogen from azido-substituted heterocycles, which can lead to either ring expansion or contraction depending on the conditions. nih.gov
The electrochemical behavior of carboline derivatives has been investigated, revealing pathways for oxidative transformations. The electrochemical oxidation of tetrahydro-β-carbolines can induce a rearrangement to form biologically active spirooxindoles. rsc.orgresearchgate.netchemrxiv.org These reactions can be performed in zero-gap flow cells, offering a green and efficient alternative to chemical oxidants. researchgate.netchemrxiv.org The mechanism often involves the electrochemical generation of a reactive species, such as bromine from a bromide salt, which then oxidizes the indole ring. rsc.org Electrochemical methods have also been developed for the synthesis of the carboline ring itself and for its functionalization, such as through iodoamination, which proceeds via electrochemically generated radical intermediates. acs.orgnih.govresearchgate.net
Structural and Spectroscopic Elucidation for Mechanistic Studies of 5h Pyrido 4,3 B Indole 1 Carbonitrile
Advanced Spectroscopic Characterization for Reaction Intermediates and Products
Spectroscopic methods are fundamental in identifying the products and transient intermediates formed during the synthesis and subsequent reactions of 5H-Pyrido[4,3-b]indole-1-carbonitrile.
NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For this compound, while specific experimental data is not prominently published, a predictive analysis can be made based on data from the parent γ-carboline scaffold and related indole-2-carbonitrile compounds. echemi.commdpi.com
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the indole (B1671886) and pyridine (B92270) rings, in addition to a characteristic broad singlet for the N-H proton of the indole moiety. echemi.com The precise chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group at the C1 position.
¹³C NMR: The carbon spectrum would be highly informative, featuring a downfield signal for the nitrile carbon (C≡N) typically found in the 114-118 ppm range for related indole carbonitriles. mdpi.com The other aromatic carbons would appear in the 95-150 ppm region. Data from the parent 5H-pyrido[4,3-b]indole (γ-carboline) provides a foundational reference for the expected shifts of the core structure. echemi.com
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals by correlating atoms that are directly bonded (HSQC) or separated by two to three bonds (HMBC).
Interactive Data Table: Predicted NMR Data for this compound
Note: This table is a prediction based on analogous compounds. Actual experimental values may vary.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference/Basis |
|---|---|---|---|
| 1-CN | - | ~115 | mdpi.com |
| C1 | - | ~108 | echemi.com |
| C3 | ~9.4 | ~145 | echemi.com |
| C4 | ~8.5 | ~112 | echemi.com |
| C4a | - | ~140 | echemi.com |
| C5a | - | ~127 | echemi.com |
| C6 | ~8.3 | ~121 | echemi.com |
| C7 | ~7.4 | ~122 | echemi.com |
| C8 | ~7.6 | ~120 | echemi.com |
| C9 | ~7.7 | ~120 | echemi.com |
| C9a | - | ~143 | echemi.com |
| N5-H | ~11.8 (broad s) | - | echemi.com |
HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₂H₇N₃. HRMS analysis using electrospray ionization (ESI) would confirm this composition with high precision. mdpi.comnih.gov
The calculated monoisotopic mass of the neutral molecule is 193.0640. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with an exact mass of 194.0718. nih.gov
Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, providing further structural confirmation. Plausible fragmentation pathways for pyridoindoles often involve characteristic losses or rearrangements of the pyridine and indole rings. nih.govnih.gov
Interactive Data Table: Calculated HRMS Data for C₁₂H₇N₃
| Adduct | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₁₂H₇N₃]⁺ | 193.0640 |
| [M+H]⁺ | [C₁₂H₈N₃]⁺ | 194.0718 |
| [M+Na]⁺ | [C₁₂H₇N₃Na]⁺ | 216.0537 |
| [M+K]⁺ | [C₁₂H₇N₃K]⁺ | 232.0277 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
For instance, studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles reveal that the fused ring systems are largely planar, though slight twisting between the individual heterocyclic rings can occur. mdpi.com In the crystal lattice, molecules are often packed in arrangements stabilized by π–π stacking interactions and intermolecular hydrogen bonds, typically involving the indole N-H donor. mdpi.com
Interactive Data Table: Representative Crystal Data for a Related Fused Indole System
Note: Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused system. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these methods would provide clear evidence for its key structural motifs.
The most diagnostic peak would be the C≡N (nitrile) stretching vibration, which is expected to appear as a sharp band of medium intensity in the range of 2220-2260 cm⁻¹ in the IR spectrum. Other key vibrations include the N-H stretch of the indole ring, typically seen as a sharp peak around 3400-3500 cm⁻¹, and multiple bands in the 1450-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic rings. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) can help distinguish it from other isomers. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3400 - 3500 | Medium, Sharp |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C≡N Stretch | Nitrile | 2220 - 2260 | Medium, Sharp |
| C=C/C=N Stretch | Aromatic Rings | 1450 - 1650 | Strong to Medium |
| N-H Bend | Indole N-H | 1400 - 1430 | Medium |
Photophysical Properties and Fluorescence Studies of this compound Derivatives
The γ-carboline core is known to be a fluorescent scaffold, and its photophysical properties are of significant interest. nih.gov The absorption and emission characteristics of these molecules are sensitive to both structural modifications and the solvent environment. nih.govmdpi.com
Derivatives of γ-carboline typically exhibit absorption maxima (λ_abs) in the UV region, often with multiple bands, and emit fluorescence (λ_em) in the blue to green region of the spectrum. nih.gov A notable feature is often a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is advantageous for fluorescence-based applications.
Studies on related γ-carboline derivatives show a positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.govmdpi.com This indicates a larger dipole moment in the excited state compared to the ground state. The introduction of a 1-carbonitrile group, being electron-withdrawing, would be expected to further modulate these properties, potentially altering the quantum yield and the magnitude of the Stokes shift.
Interactive Data Table: Representative Photophysical Data for a γ-Carboline Derivative (3ac) in Different Solvents nih.gov
| Solvent | Absorption λ_abs (nm) | Emission λ_em (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Hexane | 355 | 386, 480 | 31, 125 |
| DCM | 356 | 405, 520 | 49, 164 |
| Methanol | 355 | 525 | 170 |
Computational and Theoretical Investigations of 5h Pyrido 4,3 B Indole 1 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 5H-Pyrido[4,3-b]indole-1-carbonitrile scaffold, these methods can elucidate electron distribution, orbital energies, and reactivity, which are key determinants of its chemical and biological behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on the reaction pathways for this compound are not extensively documented in public literature, DFT has been applied to understand the reactivity and electronic properties of related heterocyclic systems. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the electronic and structural properties of similar indole-containing molecules, providing insights into their reactivity. researchgate.net
Such studies can be used to model potential synthetic routes, like the cyclization steps in forming the γ-carboline core, or to explore the stability of intermediates and the energy barriers of transition states. tandfonline.com For example, in the synthesis of related spiropyridoindole derivatives, computational modeling helps to understand the reaction mechanisms involved in multicomponent reactions. tandfonline.com This approach allows researchers to predict the most likely reaction outcomes and optimize conditions for synthesizing derivatives of the 5H-Pyrido[4,3-b]indole core.
Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are crucial for predicting a molecule's reactivity and interaction sites.
FMO Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For related azaindole compounds, DFT calculations have been used to determine these orbital energies. researchgate.net A smaller energy gap suggests higher reactivity.
MEP Mapping: An MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net In the this compound molecule, the nitrogen atoms of the pyridine (B92270) and indole (B1671886) rings, along with the nitrile group, would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding or interaction with electrophiles. researchgate.netresearchgate.net The indole N-H group would represent a region of positive potential, acting as a hydrogen bond donor. These maps are invaluable for understanding how the molecule might interact with a biological target. nih.gov
Table 1: Illustrative FMO Data for a Related Azaindole Compound
| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Monomer | -6.0 | -1.2 | 4.8 |
| Dimer | -5.9 | -1.1 | 4.8 |
| Data is illustrative, based on calculations for 5-(4-nonylphenyl)-7-azaindole at the B3LYP/6-311++G* level of theory, and provides an example of typical values for similar heterocyclic systems. researchgate.net* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its conformational flexibility, interactions with solvent molecules, and how it might bind within a protein's active site.
In Silico Prediction of Potential Biological Targets and Binding Modes for this compound
In silico target prediction uses computational algorithms to identify potential protein targets for a given small molecule. These methods often involve comparing the molecule's structure and properties to libraries of known active compounds or docking it into the binding sites of various proteins.
For the broader class of pyridoindoles, computational docking has been instrumental in identifying and rationalizing biological activity.
Tubulin Inhibition: Derivatives of 9-aryl-5H-pyrido[4,3-b]indole have been designed as anticancer agents. nih.govnih.gov Molecular docking studies predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule polymerization. nih.govnih.gov The docking models revealed specific hydrogen bonds, such as between the pyrido-indole nitrogen and residues like Valβ238. nih.gov
Janus Kinase 2 (JAK2) Inhibition: 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides were identified as potent JAK2 inhibitors through de novo design efforts. nih.gov
MDM2 Inhibition: Computational modeling suggested that pyrido[3,4-b]indoles could bind to the cancer target MDM2, prompting their synthesis and evaluation. researchgate.net
These examples demonstrate that the 5H-Pyrido[4,3-b]indole scaffold is a "privileged structure" capable of interacting with various important biological targets. In silico screening and molecular docking would be powerful first steps to hypothesize the targets for the 1-carbonitrile derivative and to visualize its specific binding mode, including key interactions with amino acid residues.
Ligand-Based and Structure-Based Computational Design Strategies for Pyridoindole-1-carbonitrile Analogues
Computational design strategies are central to modern medicinal chemistry for optimizing lead compounds. These can be broadly categorized as ligand-based or structure-based.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures often have similar biological activities. One could use the known structure of an active pyridoindole as a template to design new analogues of this compound. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is a key ligand-based technique. nih.gov
Structure-Based Design: When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), structure-based design is a powerful strategy. For instance, the design of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin inhibitors was guided by docking these compounds into the known crystal structure of tubulin. nih.gov This allowed researchers to introduce various substituents on the pyridoindole core to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity. nih.govnih.gov Similarly, the development of JAK2 inhibitors was an optimization process guided by the need to improve potency and metabolic stability. nih.gov
These strategies would be directly applicable to designing novel analogues of this compound to enhance its potency, selectivity, or pharmacokinetic properties for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
For the related pyrido[3,4-b]indole (β-carboline) series, QSAR studies have been successfully employed to model their antiproliferative activity against various cancer cell lines. nih.govnih.gov These studies utilize different methods:
2D-QSAR: A model was developed using a kernel-based partial least squares (KPLS) method with 2D fingerprint descriptors (like atom triplets) to successfully predict anticancer activity. nih.govnih.gov
3D-QSAR: A pharmacophore-based 3D-QSAR study generated a four-point model (one hydrogen bond donor and three ring features) that correlated the 3D properties of the molecules with their activity against the HCT116 colon cancer cell line. nih.govnih.gov
These models allow researchers to predict the activity of unsynthesized compounds and provide insights into which structural features are most important for biological effect. A similar QSAR study on a library of this compound derivatives would be a valuable tool to guide the synthesis of more potent analogues by predicting how different substituents on the carboline ring would affect a desired biological outcome.
Table 2: Example of QSAR Model Statistics for Pyridoindole Derivatives
| Cell Line | QSAR Method | Training Set R² | Test Set Predictive r² | Key Descriptor/Feature |
| HCT116 (Colon) | KPLS (2D-QSAR) | 0.99 | 0.70 | Atom Triplet Fingerprint |
| HPAC (Pancreatic) | KPLS (2D-QSAR) | 0.99 | 0.58 | Atom Triplet Fingerprint |
| Mia-PaCa2 (Pancreatic) | KPLS (2D-QSAR) | 0.98 | 0.70 | Linear Fingerprint |
| HCT116 (Colon) | PHASE (3D-QSAR) | 0.683 | 0.562 | 1 H-bond donor, 3 rings |
| Data is for a series of pyrido[3,4-b]indole derivatives and illustrates the predictive power of QSAR models. nih.govnih.gov |
Mechanistic Biological Activity of 5h Pyrido 4,3 B Indole 1 Carbonitrile and Its Derivatives
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of the pyridoindole scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathways. The core structure serves as a versatile template for designing potent and selective inhibitors.
Norharmane, a compound with a related pyrido[3,4-b]indole structure, exhibits noncompetitive inhibition with respect to L- and D-tryptophan for the enzyme indoleamine 2,3-dioxygenase. nih.gov Kinetic and spectroscopic studies have shown that norharmane binds directly to the heme iron of the enzyme, creating a low-spin complex that competes with oxygen for the active site. nih.gov The dissociation constant (Kd) for this binding is approximately 10 microM. nih.gov Beyond this, norharmane derivatives have been identified as inhibitors of topoisomerases I & II, KSP-ATPase, and sirtuin 5 (SIRT5). researchgate.net
A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were specifically shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov This inhibition disrupts the formation of microtubules, which is a validated anticancer strategy. nih.govfrontiersin.org Furthermore, other related heterocyclic structures have shown potent enzyme inhibition. For instance, derivatives of indole-5,6-dicarbonitrile are potent, reversible, and competitive inhibitors of both monoamine oxidase (MAO) A and B, with IC50 values as low as 0.014 µM and 0.017 µM, respectively, for one derivative. nih.gov
Table 1: In Vitro Enzyme Inhibition by Pyridoindole Derivatives and Related Compounds
| Enzyme | Inhibitor Class | Specific Compound Example | Inhibition Details | Potency (IC50/Ki) | Source |
|---|---|---|---|---|---|
| Indoleamine 2,3-dioxygenase | Pyrido[3,4-b]indole | Norharmane | Noncompetitive, binds to heme iron | Kd ≈ 10 µM | nih.gov |
| Tubulin | 9-Aryl-5H-pyrido[4,3-b]indole | Compound 7k | Inhibits polymerization | IC50 = 8.7 ± 1.3 μM (HeLa cells) | nih.gov |
| Monoamine Oxidase A (MAO-A) | Indole-5,6-dicarbonitrile | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Reversible, competitive | IC50 = 0.014 µM | nih.gov |
| Monoamine Oxidase B (MAO-B) | Indole-5,6-dicarbonitrile | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Reversible, competitive | IC50 = 0.017 µM | nih.gov |
| FLT3 Kinase | Oxindole-based derivative | Compound 5l | Potent inhibition | IC50 = 36.21 ± 1.07 nM | mdpi.com |
| CDK2 Kinase | Oxindole-based derivative | Compound 5l | Potent inhibition | IC50 = 8.17 ± 0.32 nM | mdpi.com |
Receptor Binding Profiling and Ligand-Target Interaction Studies at the Molecular Level
The pyrido[4,3-b]indole scaffold has proven to be an effective framework for developing ligands that bind with high affinity to specific receptors. A notable example is the development of antagonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders. A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated, identifying potent 5-HT6 receptor antagonists with Ki values as low as 2.1 nM and IC50 values in functional assays of 15 nM. nih.govcolab.ws
Molecular docking studies have provided further insight into these ligand-target interactions. Computational models predicted that compounds from the pyrido[3,4-b]indole class bind to MDM2, a key negative regulator of the p53 tumor suppressor. nih.gov In the case of tubulin inhibitors, docking studies revealed that a potent 9-aryl-5H-pyrido[4,3-b]indole derivative occupies the colchicine (B1669291) binding site of tubulin. nih.gov The interaction is stabilized by hydrogen bonds between the methoxyl group of the compound and the Asnβ258 residue, and between the nitrogen atom of the pyridoindole core and the Valβ238 residue. nih.gov
Beyond classical receptors, derivatives have been shown to interact with other critical proteins. Specifically, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, demonstrating the scaffold's versatility in targeting ion channels. acs.orgnih.gov
Table 2: Receptor and Target Binding Profile of Pyridoindole Derivatives
| Target | Ligand Class | Specific Compound Example | Binding Affinity (Ki) | Functional Potency (IC50) | Source |
|---|---|---|---|---|---|
| 5-HT6 Receptor | 8-Sulfonyl-THPI | Compound 9.HCl | 2.1 nM | 15 nM | nih.govcolab.ws |
| 5-HT6 Receptor | 8-Sulfonyl-THPI | Compound 20.HCl | 5.7 nM | 78 nM | nih.govcolab.ws |
| Tubulin (Colchicine site) | 9-Aryl-5H-pyrido[4,3-b]indole | Compound 7k | N/A (Docking study) | 8.7 ± 1.3 μM (Cell-based) | nih.gov |
| MDM2 | Pyrido[3,4-b]indole | - | N/A (Docking study) | - | nih.gov |
Cellular Assays for Investigating Specific Biological Pathways
A primary mechanism through which pyridoindole derivatives exert their anti-proliferative effects is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Several studies have shown that these compounds can arrest cancer cells at specific phases of the cell cycle.
A notable and consistent finding is the induction of G2/M phase arrest. nih.gov A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were shown to effectively arrest HeLa cervical cancer cells in the G2/M phase, which interferes with the mitotic process and ultimately leads to apoptosis. nih.govfrontiersin.org This effect is directly linked to their ability to inhibit tubulin polymerization, which prevents the formation of a functional mitotic spindle. nih.gov Similarly, a broad study of pyrido[3,4-b]indoles identified a selective G2/M cell cycle phase arrest as a characteristic mechanistic feature of the compound class. nih.gov
Apoptosis induction by these compounds has been confirmed through various cellular assays. In leukemia K562 cells, chromene derivatives, which share some structural similarities, induced apoptosis as confirmed by Hoechst staining and Annexin V/PI assays. researchgate.net For other heterocyclic systems, apoptosis is often mediated by the modulation of key regulatory proteins. For example, some compounds disrupt the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. researchgate.netresearchgate.net This shift in balance is a critical step in initiating the intrinsic mitochondrial pathway of apoptosis. researchgate.net
Interestingly, the pyridoindole scaffold can also be engineered to have anti-apoptotic effects. The derivative AC102 demonstrated significant, dose-responsive anti-apoptotic activity in an ethanol-challenged hippocampal cell line (HT22), suggesting a neuroprotective role in certain contexts. nih.govnih.gov
The biological activities of 5H-Pyrido[4,3-b]indole derivatives are often rooted in their ability to modulate critical intracellular signal transduction pathways. By interfering with these signaling cascades, they can influence fundamental cellular processes like proliferation, survival, and death.
One of the key pathways targeted is the MDM2-p53 pathway, which is crucial for tumor suppression. nih.gov Pyrido[3,4-b]indoles have been specifically designed as agents that target MDM2, which would prevent the degradation of p53, allowing it to halt cell proliferation or induce apoptosis in cancer cells. nih.gov
Another significant pathway implicated is the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is vital for cell growth and survival, and its inhibition is a major strategy in cancer therapy. mdpi.com Inhibition of this pathway can block downstream signals that promote cell proliferation and survival, while also inducing both apoptosis and autophagy. mdpi.com
Furthermore, pyridoindole derivatives have been shown to modulate pathways related to immune response and neurotransmission. Certain pyrimido[5,4-b]indoles act as agonists of Toll-like receptor 4 (TLR4), activating downstream signaling that involves NF-κB and the type I interferon pathway. nih.gov In the context of the central nervous system, some pyridoindole derivatives are believed to affect multiple neurotransmitter systems, including norepinephrine (B1679862) (NE), serotonin (5-HT), and dopamine (B1211576) (DA). nih.gov
The anti-proliferative activity of 5H-Pyrido[4,3-b]indole derivatives against cancer cells is not due to a single mechanism but rather a combination of the effects described previously. The convergence of enzyme inhibition, cell cycle arrest, and apoptosis induction results in potent growth inhibition across a wide range of cancer cell types.
The primary mechanism for many 9-aryl-5H-pyrido[4,3-b]indole analogues is the inhibition of tubulin polymerization. nih.govfrontiersin.org This action directly leads to a cascade of events including the disruption of the microtubule network, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis. nih.gov
For other derivatives, the anti-proliferative effect stems from the inhibition of crucial enzymes like topoisomerases I & II, which leads to DNA damage, or the targeting of signaling proteins like MDM2. researchgate.netnih.gov These actions disrupt the normal regulatory circuits that control cell growth and survival.
The broad-spectrum anticancer activity has been demonstrated in numerous studies. Novel pyrido[3,4-b]indoles exhibited potent activity against aggressive cancers, including metastatic pancreatic cancer, triple-negative breast cancers, and BRAF-mutant melanoma, with IC50 values in the nanomolar range. nih.gov Silver(I) complexes incorporating norharmane also showed significant cell growth inhibitory effects in different cancer cell lines. nih.gov
Table 3: Anti-proliferative Activity of Pyridoindole Derivatives in Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | Potency (IC50 / GI50) | Source |
|---|---|---|---|---|
| Pyrido[3,4-b]indole | Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Breast Cancer | 80 nM | nih.gov |
| Pyrido[3,4-b]indole | Compound 11 | Colon Cancer | 130 nM | nih.gov |
| Pyrido[3,4-b]indole | Compound 11 | Melanoma | 130 nM | nih.gov |
| Pyrido[3,4-b]indole | Compound 11 | Pancreatic Cancer | 200 nM | nih.gov |
| 9-Aryl-5H-pyrido[4,3-b]indole | Compound 7k | HeLa (Cervical) | 8.7 ± 1.3 μM | nih.gov |
| 9-Aryl-5H-pyrido[4,3-b]indole | Compound 7k | SGC-7901 (Gastric) | >10 μM | nih.gov |
| 9-Aryl-5H-pyrido[4,3-b]indole | Compound 7k | MCF-7 (Breast) | >10 μM | nih.gov |
| Oxindole-based pyridyl derivative | Compound 5l | Leukemia (subpanel average) | GI50 = 3.39 µM | mdpi.com |
Structure-Activity Relationship (SAR) Studies for 5H-Pyrido[4,3-b]indole-1-carbonitrile Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyridoindole scaffold, SAR studies have provided clear guidance on how chemical modifications affect biological activity.
For the 9-aryl-5H-pyrido[4,3-b]indole series investigated as tubulin inhibitors, the nature of the aryl group at the 9-position was critical. nih.govfrontiersin.org A 3,4,5-trimethoxyphenyl group at this position yielded the strongest anti-proliferative activity against HeLa cells. nih.gov In contrast, introducing larger aromatic systems like naphthalene (B1677914) or heterocyclic rings such as thiophene (B33073) or pyridine (B92270) at this position was found to be undesirable for activity. nih.gov
In a different series of pyrido[3,4-b]indoles, the combination of substituents at positions C1 and C6 was key for anti-proliferative potency. The most active compound featured a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6. nih.gov
Extensive SAR was conducted on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators. acs.orgnih.gov This work explored modifications at three distinct sites: the acylating group at position N2, the substitution pattern on the core phenyl ring, and the tetrahydropyridine (B1245486) portion. A 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as the ideal acylating group at N2 for targeting gating defects in the CFTR protein. acs.orgnih.gov
For 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles designed as 5-HT6 receptor antagonists, the specific sulfonyl group and its substituents were tuned to maximize receptor affinity. nih.govcolab.ws Similarly, for indole-5,6-dicarbonitrile derivatives acting as MAO inhibitors, SAR analysis showed that methylation of the indole (B1671886) nitrogen eliminated activity against MAO-B, and replacing a 2-phenyl ring with a thienyl group significantly reduced MAO-B inhibition. nih.gov These studies collectively underscore how targeted chemical modifications to the pyridoindole core can fine-tune its biological activity for a variety of therapeutic targets.
Identification of Key Pharmacophoric Features and Critical Substituents
The biological activity of 5H-pyrido[4,3-b]indole derivatives is intrinsically linked to their structural features, which define their pharmacophore—the essential arrangement of functional groups required for interaction with a specific biological target. Structure-activity relationship (SAR) studies have identified several key features:
The Planar Tetracyclic Ring System: The core γ-carboline structure is a planar, aromatic system that facilitates intercalation into DNA and stacking interactions within the active sites of enzymes. sci-hub.se This planarity is a foundational pharmacophoric element for many of its biological activities, including anticancer effects.
Nitrogen Atoms: The pyridine nitrogen (N-2) and the indole nitrogen (N-5) are critical for forming hydrogen bonds with amino acid residues in target proteins. For instance, in kinase inhibition, these nitrogen atoms can act as hydrogen bond acceptors or donors, anchoring the molecule in the ATP-binding pocket. nih.gov
Substituents at C-9: Modifications at the C-9 position of the indole ring have been shown to significantly impact activity. For example, the introduction of an aryl group at C-9 in a series of 5H-pyrido[4,3-b]indole derivatives led to potent antiproliferative activity against cancer cell lines. nih.gov The substitution pattern on this aryl group is also critical; specific substitutions can enhance potency by optimizing hydrophobic or electronic interactions with the target.
The C-1 Carbonitrile Group: The carbonitrile (-C≡N) group at the C-1 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This feature can significantly influence the molecule's electronic distribution and its ability to interact with specific targets.
One study on 9-aryl-5H-pyrido[4,3-b]indole derivatives identified a compound with a potent IC₅₀ value of 8.7 µM against HeLa cancer cells, highlighting the importance of the aryl substituent at this position for antiproliferative and tubulin polymerization inhibitory effects. nih.gov
Design of Targeted Modifications for Enhanced Selectivity and Potency
The rational design of this compound derivatives aims to optimize their interaction with a specific biological target, thereby enhancing potency and selectivity while minimizing off-target effects. Medicinal chemists employ several strategies to achieve this:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's activity. For example, the carbonitrile group could be replaced with other small, electron-withdrawing groups to probe interactions within a target's active site.
Structure-Guided Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different derivatives will bind. This allows for the design of modifications that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. For related pyrido[3,4-g]quinazoline compounds, molecular dynamics simulations have been used to understand how specific substitutions alter interactions with kinase targets like DYRK3 and CLK4. nih.gov
Scaffold Hopping and Functionalization: While maintaining the core pharmacophore, chemists can add or modify substituents at various positions. For instance, attaching different aryl groups to the C-9 position of the 5H-pyrido[4,3-b]indole scaffold was a key strategy in developing tubulin polymerization inhibitors. researchgate.netnih.gov Similarly, N-methylation of a related 3-oxo-γ-carboline derivative resulted in a compound with promising antifungal and cytotoxic activities. nih.gov
The table below summarizes the impact of specific substitutions on the biological activity of γ-carboline derivatives, as identified in research studies.
| Compound Series | Modification | Target/Activity | Result | Reference |
| 9-aryl-5H-pyrido[4,3-b]indoles | Addition of an aryl group at C-9 | Tubulin Polymerization / Anticancer | Discovery of a derivative with an IC₅₀ of 8.7 µM against HeLa cells. nih.gov | nih.gov |
| 3-oxo-γ-carbolines | N-methylation at the indole and pyridine nitrogens | Cytotoxic / Antifungal | Led to a product with very promising antifungal and cytotoxic activities. nih.gov | nih.gov |
| Indole-chalcone derivatives | Structural modifications to inhibit tubulin and TrxR | Dual Tubulin and Thioredoxin Reductase (TrxR) Inhibition | Resulted in a compound with IC₅₀ values of 6-35 nM against six human cancer cell lines. nih.gov | nih.gov |
Omics Approaches (e.g., Proteomics, Transcriptomics) for Mechanism of Action Elucidation in Model Systems
To fully understand the complex biological effects of compounds like this compound, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of cellular changes at the molecular level, offering unbiased insights into the mechanism of action.
Proteomics: This technique involves the large-scale study of proteins. In the context of drug discovery, proteomics can be used to identify the direct protein targets of a compound. A common method is chemical proteomics, where a derivative of the compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov This can confirm expected targets and reveal novel ones, helping to explain the compound's full range of effects.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell (the transcriptome). By treating cells with a compound and then sequencing the RNA, researchers can see which genes are up- or down-regulated. This provides clues about the cellular pathways that are affected. For example, a study on related pyrido[3,4-g]quinazoline derivatives used transcriptomics to show how these compounds affect RNA splicing, leading to cell death in glioblastoma neurospheres. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. In a study on wheat's response to rust pathogen infection, an untargeted LC-MS metabolomics approach was used to identify changes in metabolites, including the pyridoindole alkaloid ellipticine. nih.gov Integrating metabolomics with other omics data can help build a comprehensive picture of a compound's impact on cellular metabolism and signaling. nih.govacs.org
These omics strategies are powerful tools for moving beyond a single-target hypothesis and understanding the system-wide effects of a drug candidate, which is crucial for predicting its efficacy and potential side effects. nih.govnih.gov
Investigations into Antimicrobial and Antiviral Mechanisms of Action
Derivatives of the indole and pyridoindole scaffolds have demonstrated significant antimicrobial and antiviral properties. researchgate.netnih.govresearchgate.net Research into their mechanisms of action suggests they can interfere with pathogens through multiple pathways.
Antimicrobial Mechanisms: The antimicrobial activity of indole derivatives often involves the disruption of bacterial cell integrity. nih.gov Some compounds are known to interfere with bacterial membranes, leading to leakage of cellular contents and cell death. Another key mechanism is the inhibition of biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix that makes them more resistant to antibiotics. nih.gov By preventing biofilm formation, these compounds can render bacteria more susceptible to conventional treatments. Studies have shown activity against a range of bacteria, including Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. nih.govnih.govmdpi.com
Antiviral Mechanisms: The antiviral mechanisms of this class of compounds are diverse. Some pyridoindole derivatives, like the natural alkaloid bauerine C, have shown notable antiviral activity. nih.gov For some indole derivatives synthesized to combat SARS-CoV-2, the antiviral activity was not due to the inhibition of key viral enzymes like proteases. researchgate.netnih.gov Instead, their mechanism appears to be linked to their antioxidant properties, suggesting they may counteract the oxidative stress induced by the viral infection. researchgate.netnih.gov Other isatin (B1672199) derivatives, which also contain an indole core, have shown activity against Poliovirus. srce.hr
The table below lists the antimicrobial activity of some γ-carboline and related indole derivatives against various pathogens.
| Compound/Derivative Type | Pathogen | Activity/Measurement | Mechanism of Action | Reference |
| N-methylated 3-oxo-γ-carboline | Fungi | Promising antifungal activity | Not specified | nih.gov |
| Marine indole derivatives | Staphylococcus aureus | MIC = 0.021 mg/mL | Not specified | nih.gov |
| Marine indole derivatives | Candida albicans | MIC = 2.806 mg/mL | Not specified | nih.gov |
| Indole-ferulic acid hybrids | SARS-CoV-2 | Antiviral activity | Associated with antioxidant properties, not protease inhibition. researchgate.netnih.gov | researchgate.netnih.gov |
| Isatin N-Mannich bases | Poliovirus type II | Antiviral activity | Not specified | srce.hr |
Advanced Analytical Methodologies for 5h Pyrido 4,3 B Indole 1 Carbonitrile Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are fundamental in the synthesis and quality control of 5H-Pyrido[4,3-b]indole-1-carbonitrile, enabling the separation of the target compound from starting materials, intermediates, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridoindole derivatives. nih.gov For purity assessment of this compound, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity. A C18 or C8 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comcetjournal.it Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. nih.gov UV detection is a common choice, as the indole (B1671886) ring system of the molecule exhibits strong absorbance in the UV region, typically around 220-380 nm. nih.govmdpi.com The purity of a sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. This technique is also invaluable for monitoring the progress of a chemical reaction by taking aliquots from the reaction mixture at different time points and analyzing the formation of the product and consumption of reactants. pensoft.net
Gas Chromatography (GC), while generally suited for volatile and thermally stable compounds, can also be applied to the analysis of carboline derivatives, often after derivatization to increase their volatility and thermal stability. nih.govnih.gov For this compound, derivatization of the secondary amine in the pyridoindole ring system might be necessary. A fused silica (B1680970) capillary column coated with a non-polar or medium-polarity stationary phase is typically used. notulaebotanicae.ro A flame ionization detector (FID) can be used for quantification, while coupling GC to a mass spectrometer (GC-MS) provides structural information for peak identification. GC is particularly useful for detecting and quantifying volatile impurities that may not be easily observed by HPLC. mdpi.com
Table 1: Illustrative HPLC and GC Parameters for Analysis of Pyridoindole Derivatives
| Parameter | HPLC | GC |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Fused silica capillary, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis Diode Array (DAD) at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature | Ambient or 30-40 °C | Temperature program (e.g., 100 °C to 280 °C) |
| Injection Volume | 10-20 µL | 1 µL (split or splitless) |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of this compound in complex mixtures. ijpsjournal.comomicsonline.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for analyzing trace amounts of pyridoindoles in biological and environmental samples. mdpi.comchemijournal.comnih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. asiapharmaceutics.info Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of co-eluting interferences. mdpi.comnih.govresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for the analysis of this compound and its metabolites, particularly after appropriate derivatization. nih.govnih.gov Similar to LC-MS/MS, GC-MS/MS provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net This technique is highly effective for the analysis of complex volatile and semi-volatile mixtures. notulaebotanicae.ro
Table 2: Typical Mass Spectrometric Parameters for Pyridoindole Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or MRM |
| Precursor Ion [M+H]⁺ | Compound-specific | Compound-specific (molecular ion) |
| Product Ions | Dependent on fragmentation pattern | Dependent on fragmentation pattern |
| Collision Gas | Argon or Nitrogen | Argon or Nitrogen |
| Collision Energy | Optimized for specific transition | Optimized for specific transition |
Capillary Electrophoresis for Chiral Separations and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scilit.commdpi.com For a compound like this compound, which contains basic nitrogen atoms, Capillary Zone Electrophoresis (CZE) at low pH would be a suitable mode of analysis. The compound would be positively charged and migrate towards the cathode at a rate dependent on its charge-to-size ratio.
A significant advantage of CE is its ability to perform chiral separations. researchgate.net If this compound or its derivatives were to exist as enantiomers, CE would be an excellent technique to resolve and quantify them. This is typically achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. The high efficiency of CE allows for the determination of enantiomeric purity with short analysis times and low sample consumption. researchgate.net
Spectrophotometric and Fluorometric Quantification in Research Matrices
Spectrophotometric and fluorometric methods offer simpler and more rapid approaches for the quantification of this compound in research settings, particularly for in vitro assays where the matrix is relatively clean.
UV-Visible spectrophotometry can be used for quantification based on the Beer-Lambert law. The pyridoindole scaffold exhibits characteristic UV absorption maxima. mdpi.com For instance, related β-carboline derivatives show absorbance maxima in the near-UV range (363–396 nm). rsc.org A calibration curve of absorbance versus concentration of known standards is constructed to determine the concentration of the compound in an unknown sample. researchgate.net The presence of other UV-absorbing compounds in the sample matrix can interfere with the measurement, limiting the applicability of this method in complex mixtures without prior separation. mdpi.com
Fluorometric quantification is often more sensitive and selective than spectrophotometry. Many carboline derivatives are naturally fluorescent. nih.gov The compound is excited at its maximum excitation wavelength, and the emitted fluorescence is measured at its maximum emission wavelength. The intensity of the emitted light is directly proportional to the concentration of the compound. The large Stokes shifts (the difference between excitation and emission maxima) observed for some carboline derivatives are advantageous as they minimize self-absorption and background interference. rsc.org The fluorescence properties can be solvent-dependent, which must be considered when developing a quantitative assay. nih.gov
Table 3: Spectroscopic Properties of Representative Carboline Derivatives
| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Reference |
| γ-Carbolines | 340 - 380 nm | Varies with solvent polarity | nih.gov |
| Boro-β-carbolines | 363 - 414 nm | 417 - 489 nm | rsc.org |
| β-Carboline Alkaloids | ~321 - 375 nm | Not always reported | researchgate.net |
Future Directions and Emerging Research Avenues for 5h Pyrido 4,3 B Indole 1 Carbonitrile
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery (pre-clinical)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the preclinical discovery phase for compounds like 5H-Pyrido[4,3-b]indole-1-carbonitrile. Computational approaches are already being used to accelerate the development of related pyridoindole derivatives. For instance, molecular docking studies have been employed to understand the binding modes of 9-aryl-5H-pyrido[4,3-b]indole derivatives with the colchicine (B1669291) binding site on tubulin, helping to explain their antitumor activity. nih.gov
Future research will likely apply these AI/ML tools more extensively. Predictive models could be developed to screen vast virtual libraries of this compound analogues, forecasting their binding affinity for various biological targets, absorption, distribution, metabolism, and excretion (ADME) properties. This computational pre-screening can significantly reduce the time and cost associated with synthesizing and testing new compounds, prioritizing candidates with the highest probability of success. By analyzing structure-activity relationships (SAR) from existing pyridoindole data, machine learning algorithms can guide the rational design of novel 1-carbonitrile derivatives with enhanced potency and selectivity for targets such as Janus kinase 2 (JAK2) or 5-HT6 receptors. nih.govcolab.ws
Exploration of Novel Synthetic Pathways and Catalytic Systems
While general methods for synthesizing the pyrido[4,3-b]indole core exist, future research will focus on developing more efficient, sustainable, and versatile synthetic routes specifically for 1-carbonitrile derivatives. Current strategies often involve multi-step processes, and the exploration of novel catalysts and reaction conditions is crucial for improvement.
Recent advancements include the use of L-proline as a catalyst for stereoselective synthesis and trifluoroacetic acid (TFA) in high-pressure assisted reactions to create related fused systems. researchgate.netnih.gov Microwave-assisted synthesis using catalysts like silver hexafluoroantimonate (AgSbF6) has also proven effective for constructing the fused indole (B1671886) ring system. researchgate.net The Fischer-indole cyclization remains a classic and relevant method for creating certain pyrido-indole structures. researchgate.net A key area of future work will be the adaptation of these modern catalytic systems to directly incorporate or preserve the 1-carbonitrile group, a moiety that can be sensitive to certain reaction conditions. The development of one-pot syntheses or flow chemistry processes could offer significant advantages in terms of yield, purity, and scalability.
Table 1: Catalytic Systems and Strategies for Pyridoindole Synthesis
| Catalytic System / Strategy | Description | Application Example | Citation |
|---|---|---|---|
| L-Proline Catalysis | An organocatalytic approach for stereoselective synthesis. | Used for preparing precursors to substituted γ-carbolines. | researchgate.net |
| TFA-Catalyzed High-Pressure | Utilizes trifluoroacetic acid under high pressure, often in a Q-tube reactor, for efficient cyclization. | Synthesis of pyrido[1′,2′:2,3] nih.govnih.govresearchgate.nettriazino[5,6-b]indole derivatives. | nih.gov |
| Palladium Catalysis | Employs palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. | Used in the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives via Suzuki coupling. | nih.gov |
| Silver Hexafluoroantimonate | A silver-based catalyst used in microwave-assisted intramolecular difunctionalization. | Synthesis of tetrahydro-1H-pyrido[4,3-b]indole structures. | researchgate.net |
| Fischer-Indole Cyclization | A classic acid-catalyzed method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. | Synthesis of 5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]-indoles. | researchgate.net |
Development of this compound as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The rigid, planar structure of the 5H-pyrido[4,3-b]indole scaffold makes it an excellent foundation for designing such probes. A newly synthesized pyridoindole derivative, SMe1EC2M3, has already been used to investigate chronic stress-induced changes in neurogenesis, demonstrating the utility of this chemical class in probing complex biological processes. nih.gov
The 1-carbonitrile derivative is particularly well-suited for this purpose. The nitrile group can be used as a chemical handle for attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core structure's interaction with its biological target. Such functionalized probes derived from this compound could be developed to visualize the subcellular localization of specific enzymes or receptors in real-time, or to isolate and identify binding partners from cell lysates. This would provide invaluable tools for dissecting the biological pathways in which these compounds are active.
Material Science Applications of Pyridoindole Scaffolds (e.g., Organic Electronics, Sensors)
The application of pyridoindole scaffolds is not limited to biology and medicine. The extended π-conjugated system inherent in the 5H-pyrido[4,3-b]indole structure suggests significant potential in material science. Fused heterocyclic systems are known to possess interesting optical and electronic properties. nih.gov These properties make them attractive candidates for use in organic electronics, such as in the emissive layer of organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs).
The presence of the electron-withdrawing carbonitrile group in this compound is expected to significantly modulate the electronic properties of the parent scaffold, influencing its LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This tuning capability is critical for designing materials with specific charge-transport or light-emitting characteristics. Furthermore, the pyridoindole scaffold could be integrated into polymer backbones or used to construct chemosensors, where binding of an analyte to a functionalized site on the molecule would induce a detectable change in its fluorescence or electronic properties.
Design of Multi-Target Directed Ligands based on this compound
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs insufficient. The design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—is an emerging therapeutic paradigm. nih.gov The 5H-pyrido[4,3-b]indole scaffold is an ideal starting point for MTDL design due to its proven ability to serve as a framework for inhibitors of diverse targets.
Researchers have successfully developed pyridoindole derivatives as inhibitors of tubulin polymerization, Janus kinase 2 (JAK2), 5-HT6 receptors, and bacterial DNA gyrase/topoisomerase IV. nih.govnih.govcolab.wsacs.org This demonstrates the versatility of the core structure. Future research will focus on using this compound as a central scaffold, strategically adding other pharmacophoric elements to engage with multiple targets. For example, one could envision a molecule that combines the JAK2-inhibiting feature of a pyridoindole with a moiety that inhibits another protein in a related oncogenic pathway. The 1-carbonitrile group could serve as a key interaction point with one of the targets or as a stable anchor for linking to other functional fragments.
Table 2: Biological Targets of Various Pyrido[4,3-b]indole Derivatives
| Derivative Class | Biological Target(s) | Therapeutic Area | Citation |
|---|---|---|---|
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin Polymerization | Oncology | nih.gov |
| 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides | Janus Kinase 2 (JAK2) | Myeloproliferative Disorders | nih.gov |
| 8-Sulfonyl-tetrahydro-1H-pyrido[4,3-b]indoles | 5-HT₆ Receptor | CNS Disorders | colab.ws |
| Pyrido[2,3-b]indole Derivatives | DNA Gyrase and Topoisomerase IV | Infectious Diseases | acs.org |
Collaborative and Interdisciplinary Research Frameworks in Pyridoindole Chemistry
The diverse and complex research avenues for this compound necessitate a move towards highly collaborative and interdisciplinary research frameworks. The journey of a compound from a synthetic concept to a potential therapeutic or material is too complex for a single research group to navigate alone.
Future success will depend on building teams that bridge multiple disciplines:
Synthetic & Medicinal Chemists: To design and execute novel, efficient synthetic pathways. researchgate.net
Computational Chemists & AI Specialists: To build predictive models for preclinical screening and rational design. nih.gov
Molecular & Cellular Biologists: To perform biological assays, validate targets, and develop chemical probes. nih.govnih.gov
Pharmacologists & Toxicologists: To evaluate the in vivo efficacy and profile of lead compounds. nih.gov
Material Scientists & Physicists: To characterize the electronic and optical properties of new materials and fabricate devices. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, accelerating its development from a molecule of academic interest to a valuable tool in medicine and technology.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5H-Pyrido[4,3-b]indole derivatives, and how can reaction conditions be optimized?
- Synthesis often involves cyclization or condensation reactions. For example, analogous compounds like 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile are synthesized using 2-amino-1H-pyrrole and carbonitriles under acidic conditions (e.g., acetic acid) . Optimization may require adjusting temperature, solvent polarity, or catalysts to enhance yield and purity. Characterization via NMR and HPLC is critical to confirm structural integrity .
Q. How should researchers handle discrepancies in reported toxicity data for 5H-Pyrido[4,3-b]indole analogs?
- Contradictory toxicity profiles (e.g., LD₅₀ values in rodents) may arise from variations in substituents or purity. For instance, 3-amino-1,4-dimethyl-5H-Pyrido[4,3-b]indole shows acute oral toxicity (rat LD₅₀: 100 mg/kg) but differs structurally from the parent compound . Resolve discrepancies by cross-referencing study parameters (dose, exposure route) and validating results using standardized assays (OECD guidelines) .
Q. What safety protocols are essential when working with 5H-Pyrido[4,3-b]indole-1-carbonitrile in laboratory settings?
- Follow GHS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound may cause skin irritation (H315) and respiratory tract irritation (H335) . Store in airtight containers at -20°C, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. What mechanistic insights explain the tumorigenic potential of 5H-Pyrido[4,3-b]indole derivatives?
- Carcinogenicity is linked to metabolic activation forming DNA adducts. For example, Trp-P-2 (a methylated analog) is classified by IARC as a Group 2B carcinogen due to its ability to induce liver and endocrine tumors in rodents . Mechanistic studies using Ames tests or comet assays can assess mutagenicity and DNA repair inhibition .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Purity validation requires a combination of HPLC (≥98% purity), LC-MS for molecular weight confirmation, and ¹H/¹³C NMR for structural verification . Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, while elemental analysis ensures stoichiometric accuracy .
Q. What experimental strategies mitigate the environmental risks associated with 5H-Pyrido[4,3-b]indole derivatives?
- Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to evaluate aquatic toxicity. Use green chemistry principles, such as solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) or catalytic methods, to reduce waste . Biodegradability studies under OECD 301 guidelines are recommended .
Contradictory Data Resolution
Q. Why do some studies report conflicting mutagenicity results for 5H-Pyrido[4,3-b]indole analogs?
- Discrepancies may arise from differences in test systems. For instance, 3-amino-1,4-dimethyl-5H-Pyrido[4,3-b]indole shows positive mutagenicity in Salmonella typhimurium TA98 but negative results in mammalian cells . Validate using multiple assays (e.g., micronucleus test + comet assay) and consider metabolic activation systems (e.g., S9 liver fractions) .
Methodological Recommendations
Q. What in vitro models are suitable for studying the neurotoxic effects of 5H-Pyrido[4,3-b]indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
